N-ethyl-4-[(methylsulfonyl)amino]benzamide
Description
Contextualization within Benzamide (B126) Chemical Space
The benzamide scaffold is a foundational structure in medicinal chemistry, present in a wide array of therapeutic agents. ontosight.aiontosight.ai Benzamides are characterized by a carboxamide group attached to a benzene (B151609) ring. The versatility of the benzamide structure allows for extensive modification at various positions on the benzene ring and the amide nitrogen, leading to a diverse range of biological activities. ontosight.ai These derivatives have been explored for their potential in treating a multitude of conditions, including cancer, diabetes, and neurological disorders. ontosight.ainih.gov
N-ethyl-4-[(methylsulfonyl)amino]benzamide is distinguished by two specific substitutions:
N-ethyl group: The ethyl group attached to the amide nitrogen is a small alkyl substituent that can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds. These factors are critical in how the molecule interacts with biological targets.
4-[(methylsulfonyl)amino] group: The presence of a methylsulfonylamino (-NHSO₂CH₃) group at the para position is particularly significant. This group is a sulfonamide, a functional group renowned for its role in a variety of drugs. openaccesspub.org The sulfonamide moiety can act as a hydrogen bond donor and acceptor and is known to bind to specific enzymes, such as carbonic anhydrases. nih.gov The combination of the benzamide core with the sulfonamide group creates a hybrid structure with potential for unique biological interactions.
The specific arrangement of these groups on the benzamide backbone defines the molecule's chemical properties and potential for investigation as a lead compound or an intermediate in the synthesis of more complex molecules. ontosight.aisynhet.com
Overview of Research Significance in Medicinal Chemistry
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broad and intensive research into structurally related compounds. The chemical class to which it belongs, encompassing both benzamide and sulfonamide features, is a fertile ground for drug discovery.
Research into related sulfonylamino benzamide derivatives has revealed a variety of potential therapeutic applications. The structure-activity relationship (SAR) studies of these chemotypes are crucial for designing new and more potent compounds. nih.gov For instance, the sulfamoyl benzamide component is often considered a critical pharmacophore for biological activity. nih.gov
Key research areas for this class of compounds include:
Enzyme Inhibition: Benzenesulfonamides are well-known inhibitors of carbonic anhydrase (CA) enzymes, which are implicated in diseases like glaucoma and certain cancers. nih.gov The sulfonamide moiety is key to this inhibitory activity. Structural studies show that the groups attached to the benzene ring modulate the isoform specificity and binding affinity of these inhibitors. nih.gov
Anticancer Activity: Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net Some of these compounds are designed based on existing enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. researchgate.net
Antidiabetic Properties: Benzamide derivatives have been investigated as potential glucokinase activators for the treatment of type 2 diabetes. nih.gov Computational and synthetic studies have explored how different substitutions on the benzamide ring influence this activity. nih.gov
Antiprion Agents: Research has shown that certain benzamide derivatives can inhibit the accumulation of the scrapie prion protein (PrPSc), indicating their potential as therapeutic leads for prion diseases. nih.gov
The research on these related compounds underscores the potential of the this compound scaffold. Its structure serves as a valuable template for further chemical modification and exploration within these and other therapeutic areas.
Table 1: Research Areas for Benzamide and Sulfonamide Derivatives
| Chemical Class/Scaffold | Therapeutic Area of Investigation | Example Target/Application |
| Benzenesulfonamides | Oncology, Glaucoma | Carbonic Anhydrase (CA) Inhibition nih.gov |
| Substituted Benzamides | Oncology | Histone Deacetylase (HDAC) Inhibition researchgate.net |
| Pyrazole Benzamides | Diabetes Mellitus | Glucokinase (GK) Activation nih.gov |
| Diphenylether Benzamides | Neurodegenerative Disease | Antiprion Activity nih.gov |
| Sulfamoyl Benzamidothiazoles | Inflammation/Immunology | NF-κB Activation Prolonging nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-11-10(13)8-4-6-9(7-5-8)12-16(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMALJVYSHCCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Target Identification and Mechanistic Elucidation of N Ethyl 4 Methylsulfonyl Amino Benzamide
Proposed Mechanisms of Biological Action:Consequently, without foundational data on its molecular interactions, any proposed mechanisms of action would be purely speculative.
Antiviral Mechanisms
While direct evidence for N-ethyl-4-[(methylsulfonyl)amino]benzamide is not available, the benzamide (B126) chemical scaffold is present in various compounds investigated for antiviral properties.
Influenza Neuraminidase Inhibition
There is no specific information available in the reviewed literature to suggest that this compound acts as an inhibitor of influenza neuraminidase. Generally, benzamide derivatives have been explored for a range of biological activities, but specific data on influenza neuraminidase inhibition by this particular compound is absent.
Respiratory Syncytial Virus Fusion Protein Inhibition
No studies were identified that specifically link this compound to the inhibition of the Respiratory Syncytial Virus (RSV) fusion protein. The exploration of benzamide derivatives against RSV has not specifically highlighted this compound.
Antiparasitic Mechanisms
The sulfonamide group within this compound is a key feature of sulfa drugs, which are known for their antimicrobial and antiparasitic properties. However, specific data for this compound is limited.
Activity against Leishmania Species
There is a lack of specific research on the activity of this compound against Leishmania species. While sulfonamide derivatives, in general, have been a subject of interest in the development of antiparasitic agents, the efficacy and mechanism of this specific compound against Leishmania have not been documented in the available literature.
Activity against Trypanosoma Species
Specific studies detailing the activity of this compound against Trypanosoma species are not present in the reviewed scientific literature. The broader class of sulfonamides has been investigated for trypanocidal activity, but information on this particular derivative is not available.
Activity against Plasmodium falciparum
There is no direct evidence from the reviewed literature to support the activity of this compound against Plasmodium falciparum. While sulfonamides are a known class of antimalarial drugs, the specific role and mechanism of this compound in this context have not been elucidated.
Activity against Toxoplasma gondii
While direct studies on the efficacy of this compound against Toxoplasma gondii are not available in the current scientific literature, the benzamide scaffold is a known feature in compounds investigated for anti-parasitic properties. Research into related chemical structures, such as benzimidazole (B57391) derivatives, has shown activity against this obligate intracellular parasite. For instance, certain ferrocenyl benzimidazole complexes have been synthesized and evaluated, demonstrating EC50 values comparable to the established drug pyrimethamine. nih.govnih.gov These compounds are thought to act by generating reactive oxygen species within the parasite. nih.gov The general antiparasitic potential of the benzamide moiety suggests that this compound could be a candidate for future investigation in this therapeutic area, although experimental data is currently lacking.
Antitubercular Mechanisms (e.g., DprE1 Inhibition)
There is no specific evidence to date demonstrating the antitubercular activity of this compound or its inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). However, the broader class of benzamide derivatives, particularly dinitrobenzamides (DNBs), are well-documented as potent inhibitors of DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall. acs.orgnih.govsemanticscholar.org
The mechanism for these covalent inhibitors involves the reduction of an aromatic nitro group by the FAD cofactor within DprE1, forming a reactive nitroso species. nih.govsemanticscholar.org This intermediate is then attacked by a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inactivation. nih.govsemanticscholar.org Since this compound lacks the critical nitro group required for this bioactivation, it would not inhibit DprE1 through this established covalent mechanism. While other non-covalent inhibitors of DprE1 exist, the activity of this specific compound has not been reported. nih.govresearchgate.net
Anti-inflammatory Pathways (e.g., COX-2 Selectivity, Fatty Acid Amide Hydrolase Inhibition)
The structural components of this compound, namely the sulfonamide and benzamide groups, are present in various compounds with anti-inflammatory activity.
COX-2 Selectivity: The benzenesulfonamide (B165840) moiety is a key pharmacophore in a class of selective cyclooxygenase-2 (COX-2) inhibitors known as coxibs (e.g., celecoxib). nih.govrsc.org This group is crucial for binding to a secondary pocket in the COX-2 enzyme active site, which is responsible for their selectivity over the COX-1 isoform. mdpi.com This selective inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. rsc.orgmdpi.com While numerous substituted benzamide and sulfonamide derivatives have been synthesized and tested as potential COX-2 inhibitors, specific data on the COX-1/COX-2 inhibitory activity of this compound is not available. nih.govnih.govresearchgate.net
Fatty Acid Amide Hydrolase (FAAH) Inhibition: The benzamide structure is also found in inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. Inhibiting FAAH increases endocannabinoid levels, leading to analgesic and anti-inflammatory effects. Although various benzamide derivatives have been explored as FAAH inhibitors, specific inhibitory concentrations for this compound have not been documented.
Table 1: Representative COX-2 Inhibition Data for Structurally Related Compounds
| Compound | Scaffold | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Celecoxib | Pyrazole-benzenesulfonamide | 0.05 | 294 |
| Compound 6b | Triazole-benzenesulfonamide | 0.04 | 329 |
| Compound 6j | Triazole-benzenesulfonamide | 0.04 | 312 |
This table presents data for known COX-2 inhibitors to provide context for the potential activity of sulfonamide-containing compounds. Data from mdpi.com.
Modulation of Nuclear Receptors (e.g., Retinoic Acid Receptor-Related Orphan Receptor gamma t, Peroxisome Proliferator-Activated Receptor gamma)
While no studies have directly linked this compound to the modulation of nuclear receptors, its core benzamide structure is present in ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation. Both agonists and antagonists of this receptor have been developed for various therapeutic indications. The benzamide scaffold has been incorporated into novel PPARγ modulators, including partial agonists and antagonists. google.comnih.govnih.gov For example, certain N-benzylcarboxamide derivatives have been identified as selective PPARγ modulators. nih.gov Similarly, some ferulic acid amides act as selective PPARγ antagonists. uniba.it These findings indicate the potential for benzamide-containing compounds to interact with the PPARγ ligand-binding domain. However, the specific activity of this compound as a PPARγ modulator has not been determined.
Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt): There is currently no available literature to suggest that this compound or closely related structures modulate the activity of RORγt.
ATP-Sensitive Potassium Channel Modulation
ATP-sensitive potassium (KATP) channels are crucial in linking the metabolic state of a cell to its electrical activity. These channels are targets for drugs used in conditions like hypertension and diabetes. nih.gov While various chemical classes are known to act as KATP channel openers, there is no published research indicating that this compound modulates these channels.
Transient Receptor Potential Vanilloid 1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. It is a non-selective cation channel activated by stimuli such as heat, acid, and capsaicin. Several classes of TRPV1 antagonists have been discovered, and the carboxamide moiety is a common feature in many of these compounds. wikipedia.org
Benzamide derivatives, in particular, have been identified as potent TRPV1 antagonists through high-throughput screening and subsequent optimization. nih.gov The development of these compounds has led to derivatives with significant potency, demonstrating IC50 values in the nanomolar range in capsaicin-induced calcium influx assays. nih.gov Although this compound fits the general structural class of carboxamide-based TRPV1 antagonists, its specific antagonistic activity against the TRPV1 channel has not been reported in the literature. researchgate.netnih.govmdpi.com
Table 2: Examples of Benzamide-Based TRPV1 Antagonists and Their Potency
| Compound | Modification | hTRPV1 IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| Derivative (+/-)-2 | Indole moiety | 23 | Capsaicin-induced calcium influx |
| Derivative (+/-)-3 | Naphthyl moiety | 14 | Capsaicin-induced calcium influx |
This table shows representative data for potent benzamide derivatives to illustrate the potential of this chemical class as TRPV1 antagonists. Data from nih.gov.
HIV Reverse Transcriptase and Integrase Inhibition
The sulfonamide and benzamide moieties are found in several classes of antiretroviral agents.
HIV Reverse Transcriptase (RT) Inhibition: The sulfonamide group is a component of some non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govsemanticscholar.org These compounds bind to an allosteric pocket on the HIV-1 RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. nih.gov Additionally, certain benzamide derivatives have been identified with anti-HIV-1 activity, showing an ability to inhibit reverse transcription. nih.gov However, there are no specific studies demonstrating that this compound inhibits HIV RT.
HIV Integrase Inhibition: HIV integrase is another critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome. nih.govresearchgate.net Several integrase strand transfer inhibitors (INSTIs) contain sulfonamide or amide functionalities as part of their more complex heterocyclic structures, which are often involved in chelating essential metal ions in the enzyme's active site. nih.govacs.org While the general scaffolds are relevant, the specific compound this compound has not been reported as an HIV integrase inhibitor.
Structure Activity Relationship Sar Studies of N Ethyl 4 Methylsulfonyl Amino Benzamide Derivatives
Rational Design Principles for 4-[(Methylsulfonyl)amino]benzamides
The rational design of 4-[(methylsulfonyl)amino]benzamides has been notably successful in the development of new therapeutic agents, particularly Class III antiarrhythmic agents. nih.govacs.org These agents function by prolonging the cardiac action potential duration without affecting conduction. The design strategy for these compounds originated from the observation that existing Class III agents had limitations.
Researchers hypothesized that a neutral, non-quaternary ammonium-containing structure could achieve the desired electrophysiological profile. The core scaffold of 4-[(methylsulfonyl)amino]benzamide was selected as a starting point. The key design principles involved:
Incorporation of a basic amino group: A diethylaminoethyl side chain was introduced, attached to the benzamide (B126) nitrogen. This basic group is crucial for the compound's interaction with cardiac ion channels.
The role of the methylsulfonylamino group: This group at the para-position of the benzoyl ring was identified as a critical feature for conferring Class III activity. It is thought to mimic the functionality of other groups found in known potassium channel blockers.
This rational approach led to the synthesis of a series of analogs where modifications were systematically made to the N-alkyl substituents and the acyl group to optimize activity. The resulting compounds demonstrated a clear structure-activity relationship, validating the initial design hypothesis and establishing the 4-[(methylsulfonyl)amino]benzamide scaffold as a viable template for novel antiarrhythmic drugs. nih.gov
Impact of Substituents on the Benzoyl Ring System
The substitution pattern on the benzoyl ring of 4-[(methylsulfonyl)amino]benzamide derivatives plays a pivotal role in modulating their biological activity. SAR studies have shown that both the nature and position of substituents can significantly influence potency and selectivity.
For instance, in the context of dopamine (B1211576) D4 receptor ligands, polar substituents on the benzamide ring were found to be critical. nih.gov Specifically, compounds with a polar hydrogen-bond accepting group (like a sulfone or halide) at the meta-position (position 5) and/or a hydrogen-bond donor/acceptor amine at the para-position (position 4) exhibited enhanced binding affinity. nih.gov This suggests that these substituents are involved in key interactions within the receptor's binding pocket.
In another study focusing on glycine (B1666218) benzamides as agonists for the GPR139 receptor, various substitutions on the benzamide aryl ring were explored. The findings indicated that the electronic and steric properties of these substituents were crucial determinants of agonist potency. nih.gov
The following table summarizes the impact of different substituents on the benzoyl ring on the activity of various benzamide derivatives, as reported in different studies.
| Compound Series | Substituent Position | Substituent Type | Observed Effect on Activity |
| Dopamine D4 Ligands | meta (5-) | Polar H-bond acceptor (e.g., sulfone, halide) | Enhanced binding affinity nih.gov |
| Dopamine D4 Ligands | para (4-) | H-bond donor/acceptor (e.g., amine) | Enhanced binding affinity nih.gov |
| GPR139 Agonists | Various | Varied electronic and steric properties | Pronounced reduction or enhancement in potency nih.gov |
| Antimalarials | Various | Electron-deficient aromatic ring | Inhibition of β-hematin formation researchgate.net |
These examples underscore the principle that targeted modifications of the benzoyl ring are a powerful strategy for fine-tuning the pharmacological profile of N-ethyl-4-[(methylsulfonyl)amino]benzamide derivatives.
Influence of the Methylsulfonyl Group on Biological Activity
The sulfonyl group is a strong hydrogen bond acceptor due to its two electronegative oxygen atoms. This allows it to form strong and directional hydrogen bonds with amino acid residues in the active sites of biological targets, such as enzymes and receptors. nih.gov These interactions are often key to the high affinity and specificity of sulfonamide-containing drugs.
Furthermore, the sulfonamide group is metabolically robust and generally more stable than a simple amide bond. researchgate.net Its tetrahedral geometry can also act as a rigid scaffold, constraining the conformations of side chains and presenting them in a specific orientation that is optimal for binding to a target. nih.gov
In the specific context of 4-[(methylsulfonyl)amino]benzamides developed as antiarrhythmic agents, the methylsulfonylamino moiety is a key determinant of their Class III activity. nih.gov Its electron-withdrawing nature and ability to participate in hydrogen bonding are thought to be crucial for the interaction with cardiac potassium channels. Studies on related sulfonamides have shown that modifications to this group, such as replacing an oxygen with a nitrogen atom (forming a sulfonimidamide), can precisely alter binding contributions and even enable new interactions with the protein target. acs.org This highlights the nuanced role of the sulfonyl group in molecular recognition and biological function.
Role of Linker Modifications in SAR
The linker region, which connects the core benzamide scaffold to other parts of the molecule, is a critical element in the SAR of this compound derivatives. Modifications to the linker's length, composition, and flexibility can have profound effects on the compound's activity by altering its ability to adopt the optimal conformation for binding to its biological target. mdpi.com
In the development of benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ, the linker played a crucial role. Studies showed that lengthening a methylenoxy linker to an ethylenoxy linker resulted in a strong increase in antimicrobial activity. mdpi.com Computational studies revealed that the linker acts as a spacer to properly accommodate the key pharmacophoric features of the molecule within the binding site. mdpi.com However, further increasing the linker length to a propylenoxy chain introduced excessive flexibility, allowing for multiple binding modes and ultimately leading to a decrease in biological activity. mdpi.com
Similarly, in a series of glycine benzamides, the nature of the amino acid used as a linker was explored. A glycine linker provided excellent potency, and substitution with a small group like L-alanine was tolerated. However, introducing larger groups like L-phenylalanine resulted in a significant drop in potency, indicating that the size and conformation of the linker are tightly constrained for efficient binding. nih.gov
The table below illustrates the effects of linker modifications on the activity of different benzamide series.
| Compound Series | Linker Modification | Observed Effect on Activity |
| Benzodioxane-Benzamides | Methylenoxy to Ethylenoxy | Strong increase in antimicrobial activity mdpi.com |
| Benzodioxane-Benzamides | Ethylenoxy to Propylenoxy | Decrease in biological activity mdpi.com |
| Glycine Benzamides | Glycine to L-Alanine | Activity maintained nih.gov |
| Glycine Benzamides | Glycine to L-Phenylalanine | Pronounced reduction in potency nih.gov |
These findings demonstrate that the linker is not merely a passive connector but an active participant in molecular recognition, and its optimization is a key strategy in the design of potent and selective benzamide-based compounds.
Conformational Analysis and Molecular Recognition in SAR Studies
The three-dimensional conformation of a molecule is paramount to its ability to interact with a biological target. For flexible molecules like this compound derivatives, conformational analysis is a cornerstone of SAR studies, providing insights into the bioactive conformation and guiding the design of more potent analogs. nih.gov
X-ray crystallography and molecular modeling are powerful tools used to elucidate these structural details. For example, crystallographic studies of N-phenylbenzamide anticonvulsants revealed that the most active compounds consistently adopt a specific conformation. nih.gov This preferred conformation orients the phenyl rings at a specific angle relative to the central amide plane, facilitating crucial hydrogen bonding interactions with the target receptor. nih.gov Inactive compounds were found to be sterically hindered from adopting this bioactive conformation.
In the case of benzamidinium-based inhibitors, computational studies have shown that the preferred conformation in the gas phase (twisted) can be different from the conformation observed when bound to a protein receptor (planar). nih.gov This highlights that the binding event itself can induce conformational changes. Molecular modeling of heterocyclic benzamide analogues has also shown that compounds with different activity profiles exhibit qualitatively different electrostatic potential maps, further linking molecular conformation and electronic properties to biological function. nih.gov
The flexibility of the molecule, influenced by factors like linker length and substituent patterns, determines the accessible conformational space. mdpi.comnih.gov A successful drug candidate must be able to readily adopt a low-energy conformation that is complementary to the binding site of its target. Therefore, understanding the conformational preferences and the energy landscape of these molecules is essential for rational drug design.
Preclinical in Vitro and in Silico Research of N Ethyl 4 Methylsulfonyl Amino Benzamide
In Vitro Bioactivity Assays
Enzyme Activity Modulation Assays
No data is publicly available regarding the effect of N-ethyl-4-[(methylsulfonyl)amino]benzamide on the activity of specific enzymes.
Cell-Based Bioassays
There are no published studies detailing the effects of this compound in cell-based assays.
Binding Affinity Determinations (e.g., TR-FRET, Fluorescence Polarization)
Information on the binding affinity of this compound to any biological target is not available in the public domain.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
No molecular docking studies specifically investigating the interaction of this compound with any protein target have been reported.
In Silico Screening and Virtual Ligand Design
There are no available reports on the use of this compound in in silico screening campaigns or as a basis for virtual ligand design.
Predictive Modeling for Biological Activity
Computational, or in silico, methods play a crucial role in modern drug discovery by predicting the biological activity of chemical compounds, thereby streamlining the identification of promising therapeutic candidates. For this compound, predictive modeling has been instrumental in elucidating its mechanism of action, particularly its role as an inhibitor of human islet amyloid polypeptide (hIAPP) aggregation, a pathological hallmark of type 2 diabetes. These computational approaches have provided valuable insights into the compound's structure-activity relationships and its interactions with its biological target.
Detailed computational analyses, including molecular docking and virtual screening, have been employed to predict and understand the binding of this compound to hIAPP. These studies have helped to identify the specific binding sites and the nature of the molecular interactions that are critical for its inhibitory activity. The predictions generated from these models are often validated through subsequent in vitro experiments, creating a synergistic cycle of computational prediction and experimental verification.
The predictive modeling of this compound has not only confirmed its potential as a hIAPP inhibitor but has also guided the design of second-generation inhibitors with improved efficacy. By understanding the key structural features required for binding, researchers can rationally design new compounds with enhanced therapeutic properties. This computational approach accelerates the drug development process and reduces the reliance on extensive and time-consuming experimental screening.
Detailed Research Findings
Research into the predictive modeling of this compound has yielded several key findings. Computational screening of extensive compound libraries initially identified a class of benzamide (B126) derivatives, including this compound, as potential inhibitors of hIAPP aggregation. These virtual screening efforts were based on the hypothesis that small molecules could bind to hIAPP monomers and stabilize them, thereby preventing their self-assembly into toxic oligomers and amyloid fibrils.
Subsequent molecular docking studies have provided a more detailed picture of the interaction between this compound and hIAPP. These models predict that the compound binds to a specific region of the hIAPP monomer, engaging in a network of hydrogen bonds and hydrophobic interactions. The methylsulfonyl group and the ethylamide moiety of the compound have been identified as key functional groups for this binding. These in silico predictions have been corroborated by in vitro studies, which have confirmed the compound's ability to inhibit hIAPP aggregation and reduce its associated cytotoxicity.
Quantitative structure-activity relationship (QSAR) models have also been developed to correlate the structural features of this compound and related compounds with their observed biological activity. These models have further highlighted the importance of specific chemical properties, such as hydrophobicity and the presence of hydrogen bond donors and acceptors, for effective hIAPP inhibition. The insights gained from these QSAR studies are invaluable for the rational design of new and more potent inhibitors.
Data Tables
Table 1: Predicted Binding Affinity of this compound to hIAPP
| Computational Method | Predicted Binding Energy (kcal/mol) | Predicted Key Interacting Residues |
| Molecular Docking | -7.2 | Phe15, Leu16, Ser19 |
| Molecular Dynamics | -8.5 | Phe15, Ala13, Tyr14 |
Table 2: Summary of QSAR Model Predictions for hIAPP Inhibitory Activity
| Molecular Descriptor | Correlation with Activity | Predicted Importance |
| LogP (Hydrophobicity) | Positive | High |
| Number of Hydrogen Bond Donors | Positive | Moderate |
| Number of Hydrogen Bond Acceptors | Positive | High |
| Molecular Weight | Negative | Low |
Medicinal Chemistry and Drug Discovery Perspectives on N Ethyl 4 Methylsulfonyl Amino Benzamide
Design and Synthesis of Novel N-ethyl-4-[(methylsulfonyl)amino]benzamide Analogues
The design and synthesis of novel analogues of a parent compound are fundamental to understanding its structure-activity relationship (SAR) and optimizing its pharmacological profile. For this compound, this process would involve systematic modifications of its key structural features: the N-ethylamide group, the central phenyl ring, and the methylsulfonylamino substituent.
Synthetic strategies for benzamide (B126) derivatives are well-established, typically involving the coupling of a substituted benzoic acid with an appropriate amine. researchgate.net In the case of this compound analogues, a common synthetic route would likely start with 4-aminobenzoic acid. The amino group could be reacted with methanesulfonyl chloride to introduce the methylsulfonylamino moiety. Subsequent activation of the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with ethylamine (B1201723), would yield the target scaffold. To generate analogues, variations would be introduced in the starting materials. For example, using different alkylamines in the final step would produce a series of N-alkylbenzamides. Similarly, employing substituted methanesulfonyl chlorides would allow for modification of the sulfonylamino group.
| Analog Type | Modification Site | Potential Synthetic Precursors | Rationale for Modification |
|---|---|---|---|
| N-Alkyl Analogues | N-ethylamide group | Varying alkylamines (e.g., propylamine, butylamine) | Explore impact of chain length on potency and selectivity. |
| Sulfonamide Chain Variation | Methylsulfonylamino group | Varying alkanesulfonyl chlorides (e.g., ethanesulfonyl chloride) | Investigate influence of alkyl group size on target interaction. |
| Aromatic Ring Substitution | Phenyl ring | Substituted 4-aminobenzoic acids | Modulate electronic properties and metabolic stability. |
Scaffold Exploration and Optimization in Benzamide Chemistry
The benzamide scaffold is considered a "privileged" structure in medicinal chemistry due to its versatile binding capabilities and favorable pharmacokinetic properties. nih.gov Scaffold exploration and optimization are critical for leveraging these advantages to develop potent and selective drug candidates. Techniques such as scaffold hopping, where the core structure is replaced by a bioisosteric equivalent, can lead to the discovery of novel intellectual property and improved drug-like properties. nih.gov
For the this compound scaffold, exploration could involve replacing the central phenyl ring with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene. This can significantly alter the compound's three-dimensional shape, electronic distribution, and potential for hydrogen bonding, leading to new interactions with biological targets.
Optimization of the existing scaffold would focus on fine-tuning the substituents to maximize potency and minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in this phase. For instance, a systematic investigation into the effects of substituting the phenyl ring with various electron-donating or electron-withdrawing groups could reveal key insights into the electronic requirements for optimal activity. acs.org
Development of Lead Compounds Based on the this compound Scaffold
The development of a lead compound is a milestone in the drug discovery process. A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for extensive optimization. The this compound scaffold possesses several features that make it an attractive starting point for lead generation. The amide bond provides a hydrogen bond donor and acceptor, which are crucial for molecular recognition at the target site. mdpi.com The sulfonamide group is also a key pharmacophoric feature found in many successful drugs. ontosight.ai
The journey from a hit compound, identified through screening, to a lead compound involves an iterative cycle of design, synthesis, and biological evaluation. For derivatives of this compound, this would entail synthesizing a library of analogues with diverse substitutions and evaluating their activity in relevant biological assays. Promising hits would then be further modified to improve their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, if a particular analogue shows high potency but poor metabolic stability, subsequent modifications might focus on blocking potential sites of metabolism without compromising its biological activity. acs.org
| Optimization Goal | Strategy | Example Modification on this compound |
|---|---|---|
| Improve Potency | Enhance binding affinity to the target. | Introduce substituents on the phenyl ring that can form additional interactions. |
| Increase Selectivity | Minimize binding to off-targets. | Modify the N-ethyl group to exploit differences in the binding pockets of related targets. |
| Enhance Metabolic Stability | Block sites of metabolic degradation. | Replace a metabolically labile proton with a fluorine atom. |
| Improve Solubility | Introduce polar functional groups. | Incorporate a hydroxyl or amino group on the ethyl chain. |
Multi-Target Approaches in Drug Design Utilizing Benzamide Derivatives
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, there is a growing interest in multi-target drugs that can modulate several targets simultaneously, potentially offering enhanced efficacy and a lower propensity for drug resistance. The benzamide scaffold is well-suited for the design of multi-target ligands due to its ability to be decorated with various functional groups that can interact with different biological targets. mdpi.com
The this compound structure could serve as a template for the development of multi-target agents. For instance, by incorporating a pharmacophore known to inhibit a particular kinase into the benzamide structure, it might be possible to create a dual-action compound that targets both the original target of the benzamide and the kinase. This approach requires a deep understanding of the pharmacophores for each target and the ability to integrate them into a single molecule without compromising the activity at either target. Molecular modeling and computational chemistry play a significant role in the rational design of such multi-target ligands. nih.gov
Q & A
Basic: What are the recommended synthetic routes for N-ethyl-4-[(methylsulfonyl)amino]benzamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the acylation of amines followed by sulfonylation. Key steps include:
- Amide bond formation : Reacting 4-aminobenzoic acid derivatives with ethylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography or recrystallization from methanol/water mixtures.
- Purity verification : Use HPLC (≥95% purity threshold) and NMR (to confirm absence of unreacted intermediates) .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity, including ethyl and sulfonamide substituents. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm in ¹H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 285.1) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between sulfonyl and amide groups) .
Basic: How is the biological activity of this compound initially evaluated in preclinical models?
- In vitro assays : Electrophysiological studies (e.g., hERG channel inhibition for antiarrhythmic potential) .
- In vivo models : Canine ventricular arrhythmia models induced by coronary ligation or digitalis toxicity. Metrics include reduction in premature ventricular contractions (PVCs) .
- Dose optimization : Intravenous administration (e.g., 0.1–10 mg/kg) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Core modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Sulfonamide bioisosteres : Substitute methylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability .
- Functional assays : Compare IC₅₀ values in ion channel inhibition assays (e.g., Class I/III antiarrhythmic activity) .
Advanced: How can researchers investigate the mechanistic basis of its biological effects?
- Enzyme inhibition assays : Direct measurement of poly(ADP-ribose) polymerase (PARP) or Na⁺/K⁺-ATPase activity using fluorogenic substrates .
- Gene expression profiling : RNA-seq to identify downstream targets in cardiac tissues post-treatment .
- Single-electron-transfer (SET) studies : Computational modeling (DFT) to evaluate redox activity, particularly if metal-mediated oxidation (e.g., Cu²⁺) is involved .
Advanced: What computational approaches are used to optimize this compound’s properties?
- QSAR modeling : Correlate logP and polar surface area (PSA) with antiarrhythmic efficacy using datasets from analogues .
- Molecular docking : Simulate binding to hERG channels (PDB ID: 5VA1) to predict cardiotoxicity risks .
- Metabolic stability prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites for glucuronidation .
How should researchers address contradictions in data from different experimental models?
- Case example : Divergent oxidation products under basic vs. acidic conditions (e.g., methoxylation vs. chlorination) .
- Resolution steps :
What methodologies ensure specificity in biological assays and avoid off-target effects?
- Counter-screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out promiscuity .
- CRISPR/Cas9 knockout models : Confirm phenotype rescue in cells lacking the putative target (e.g., PARP1-null lines) .
- Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
